molecular formula C7H14N2O B15203847 3,4-Dimethylpyrrolidine-1-carboxamide CAS No. 90184-86-4

3,4-Dimethylpyrrolidine-1-carboxamide

Cat. No.: B15203847
CAS No.: 90184-86-4
M. Wt: 142.20 g/mol
InChI Key: PPDGGZVYIXPVFJ-UHFFFAOYSA-N
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Description

3,4-Dimethylpyrrolidine-1-carboxamide is a chemical compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the dimethyl groups at the 3 and 4 positions of the pyrrolidine ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,4-diaminobutane with a suitable carbonyl compound under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions. For example, the pyrrolidine ring can be treated with methyl iodide in the presence of a strong base like sodium hydride to achieve the desired substitution at the 3 and 4 positions.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the dimethylpyrrolidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3,4-Dimethylpyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the dimethyl and carboxamide groups.

    3,4-Dimethylpyrrolidine: Lacks the carboxamide group.

    Pyrrolidine-1-carboxamide: Lacks the dimethyl groups.

Uniqueness

3,4-Dimethylpyrrolidine-1-carboxamide is unique due to the presence of both the dimethyl groups and the carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The dimethyl groups enhance its lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and interactions with biological targets.

Properties

CAS No.

90184-86-4

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3,4-dimethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-5-3-9(7(8)10)4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,10)

InChI Key

PPDGGZVYIXPVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C)C(=O)N

Origin of Product

United States

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